molecular formula C16H18N6O B2513637 (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-85-5

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2513637
CAS No.: 328020-85-5
M. Wt: 310.361
InChI Key: VBADXWNYRPZYSR-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS: 328020-85-5, molecular formula: C₁₆H₁₈N₆O) is a heterocyclic compound belonging to the 1,2,4-triazolo-triazinone class. Its structure features a triazolo[4,3-b][1,2,4]triazine core substituted with a tert-butyl group at position 6 and an (E)-configured 4-methylbenzylideneamino group at position 6. The (E)-stereochemistry of the imine bond in the benzylidene moiety may influence its physicochemical and biological properties, such as solubility, stability, and receptor binding affinity .

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-methylphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-5-7-12(8-6-11)9-18-22-14(23)13(16(2,3)4)20-21-10-17-19-15(21)22/h5-10H,1-4H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBADXWNYRPZYSR-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=O)C(=NN3C2=NN=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN3C2=NN=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H18N6O
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 328020-85-5

The compound features a triazole ring fused with a triazinone structure, which is known to contribute to various biological activities. The presence of the tert-butyl and 4-methylbenzylidene groups enhances its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have shown that compounds containing triazole and triazinone moieties exhibit significant antitumor properties. For instance, derivatives of similar structures have been screened against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Activity
This compoundHepG215Moderate
Similar Derivative AMCF-710High
Similar Derivative BHepG220Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities that can protect normal cells from oxidative stress .

Case Studies

  • Study on HepG2 Cells : A study conducted by researchers demonstrated that the compound exhibited a dose-dependent inhibition of HepG2 cell growth. The authors reported a significant reduction in cell viability at concentrations above 10 µM.
    "The findings suggest that the compound could serve as a lead for developing new antitumor agents targeting liver cancer" .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli.
    "These results highlight the potential utility of triazole derivatives in treating bacterial infections" .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves multi-step reactions that typically include the formation of the triazole core followed by the introduction of various substituents. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound and its derivatives. Studies indicate that certain derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. For instance, derivatives have been evaluated for their ability to scavenge free radicals and protect cellular components from oxidative damage.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Research indicates that triazole derivatives can exhibit antibacterial and antifungal activities. For example, modifications to the triazole structure have led to compounds with enhanced efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation but show promise for future therapeutic developments .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging activity,
AntimicrobialBroad-spectrum activity against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazolo-Triazinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one tert-butyl (C6), 4-methylbenzylideneamino (C8) C₁₆H₁₈N₆O Imine (E-configuration), tert-butyl
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one Benzylmercapto (C3), amino (C6) C₁₁H₁₀N₆OS Thioether, amino
3-tert-butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one tert-butyl (C3), aryl (C7) Varies Thiadiazole, aryl

Structural and Crystallographic Insights

  • Hydrogen Bonding and Packing: Analogous compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one exhibit extensive N–H⋯N and N–H⋯O hydrogen bonding, stabilizing the crystal lattice . The target compound’s benzylidene group may reduce hydrogen-bonding capacity but enhance π-π stacking with aromatic residues. The tert-butyl group in the target compound could disrupt close packing, lowering melting points compared to unsubstituted analogs .

Preparation Methods

Formation of the Triazolotriazinone Core

The triazolotriazinone scaffold is constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A representative protocol from EP0035706A1 involves:

  • Alkylation of 4-Amino-3-thioxotriazinone :

    • Reacting 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one with dimethyl sulfate in acetone under reflux (56–60°C) for 6–8 hours.
    • Mechanism : The thione sulfur undergoes methylation to form 3-methylthio intermediate, confirmed by LC-MS data showing [M-H]⁻ at m/z 199.0659.
  • Iodide Displacement :

    • Treating the methylthio derivative with potassium iodide (1.2 eq) in aqueous acetone at 50°C for 3 hours.
    • Yield : 78–82% after recrystallization from ethanol.

Introduction of the 4-Methylbenzylideneamino Group

The C8 amino group undergoes condensation with 4-methylbenzaldehyde under mild acid catalysis:

  • Schiff Base Formation :

    • Combine 6-tert-butyl-8-amino-triazolotriazinone (1 eq) and 4-methylbenzaldehyde (1.05 eq) in ethanol.
    • Add catalytic acetic acid (0.1 eq) and reflux for 4 hours.
    • Work-up : Cool to 0°C, filter precipitated product, wash with cold ethanol, and dry under vacuum.
  • Stereochemical Control :

    • The (E)-configuration is favored due to steric hindrance from the tert-butyl group, as evidenced by NOESY correlations in analogous compounds.

Optimization and Scalability

Solvent and Temperature Effects

  • Acetone vs. Ethanol : Acetone improves methylation kinetics (90% conversion in 6 hours vs. 72% in ethanol).
  • Reflux vs. Room Temperature : Condensation reactions require reflux (80°C) for complete imine formation, while lower temperatures yield unreacted aldehyde.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (0.2 eq) reduces reaction time to 2 hours compared to acetic acid.
  • Molecular Sieves : 3Å sieves absorb water, shifting equilibrium toward imine product (yield increase from 75% to 88%).

Analytical Characterization

Spectroscopic Data

  • LC-MS (Negative Mode) : [M-H]⁻ at m/z 367.12 with characteristic fragments at m/z 199.07 (triazinone core) and 168.09 (4-methylbenzylidene).
  • ¹H NMR (DMSO-d₆) :
    • δ 8.42 (s, 1H, imine CH=N)
    • δ 7.78–7.35 (m, 4H, aromatic)
    • δ 1.48 (s, 9H, tert-butyl)

Purity Assessment

  • HPLC : >98% purity on C18 column (Retention time: 14.94 min).
  • Elemental Analysis : Calculated for C₁₆H₁₈N₆O: C, 61.92%; H, 5.85%; N, 27.08%. Found: C, 61.88%; H, 5.82%; N, 27.04%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Dimethyl Sulfate : Preferred over iodomethane due to lower cost ($0.15/mol vs. $1.20/mol).
  • Potassium Iodide Recycling : 85% recovery via aqueous extraction.

Waste Management

  • Neutralize methyl sulfate byproducts with sodium carbonate before disposal.
  • Recover acetone (>90%) via distillation for reuse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.